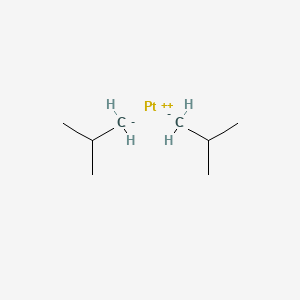
2-Methanidylpropane;platinum(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanidylpropane;platinum(2+) is an organometallic compound that features a platinum ion coordinated with 2-methanidylpropane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanidylpropane;platinum(2+) typically involves the reaction of platinum salts with 2-methanidylpropane under controlled conditions. One common method is the metathesis reaction, where a platinum halide reacts with an organometallic reagent containing 2-methanidylpropane. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to dissolve the reactants .
Industrial Production Methods
Industrial production of 2-Methanidylpropane;platinum(2+) may involve large-scale metathesis reactions using high-purity platinum salts and organometallic reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methanidylpropane;platinum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to lower oxidation state platinum species.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands such as phosphines or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) species. Substitution reactions can result in a wide range of platinum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
2-Methanidylpropane;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component in diagnostic imaging agents.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties .
Wirkmechanismus
The mechanism of action of 2-Methanidylpropane;platinum(2+) involves its interaction with biological molecules, particularly DNA. The platinum ion can form covalent bonds with the nitrogen atoms in the DNA bases, leading to cross-linking and inhibition of DNA replication. This results in cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form stable complexes with various ligands also allows it to target specific molecular pathways and enhance its therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Methanidylpropane;platinum(2+) include other platinum-based organometallic compounds such as:
Cisplatin: A widely used anticancer drug.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based anticancer agent with a different spectrum of activity
Uniqueness
What sets 2-Methanidylpropane;platinum(2+) apart from these compounds is its unique ligand structure, which can influence its reactivity and interaction with biological targets. The presence of the 2-methanidylpropane ligand may enhance its stability and selectivity, making it a promising candidate for further research and development in various applications .
Eigenschaften
CAS-Nummer |
33010-07-0 |
|---|---|
Molekularformel |
C8H18Pt |
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
2-methanidylpropane;platinum(2+) |
InChI |
InChI=1S/2C4H9.Pt/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
InChI-Schlüssel |
ALTVAHLTMBGNLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[CH2-].CC(C)[CH2-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


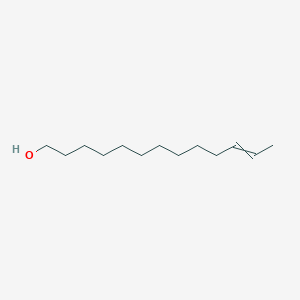
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
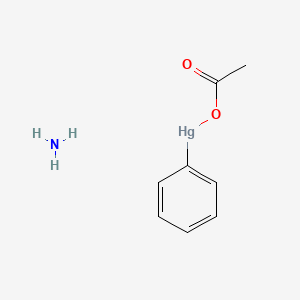
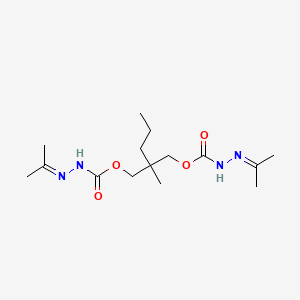
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)

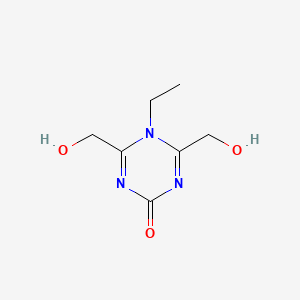

![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
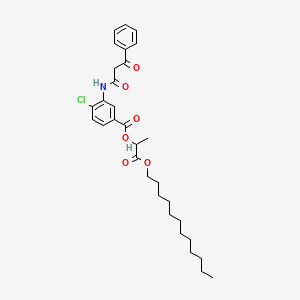
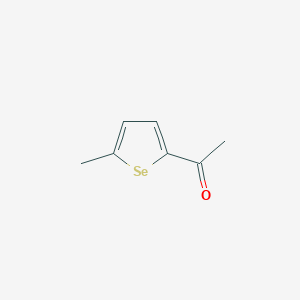
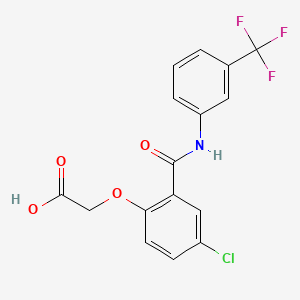
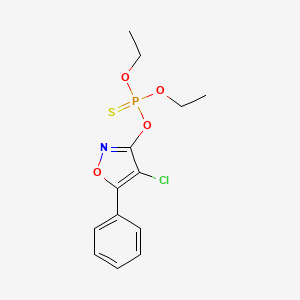
![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
